
Copper;iron;sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper and iron are essential transition metals in biological and industrial systems, playing critical roles in electron transfer, enzyme catalysis, and structural stabilization. Sulfane sulfur refers to sulfur atoms in a zero or −1 oxidation state, covalently bound to another sulfur atom, forming compounds like persulfides (RSSH), polysulfides (RSnR), and thiosulfate (SSO₃²⁻). These sulfur species exhibit unique redox reactivity, enabling roles in antioxidant defense, post-translational protein modifications, and metal cofactor assembly .
In biological systems, sulfane sulfur interacts with iron and copper in metalloenzymes. For example:
- Iron-sulfur clusters: Sulfane sulfur participates in the assembly of Fe-S clusters, which are critical for mitochondrial respiration and DNA repair .
- Copper-containing enzymes: Sulfane sulfur stabilizes copper in enzymes like CO dehydrogenase, where its absence leads to copper deficiency and loss of catalytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chalcopyrite can be synthesized using various methods, including pyrometallurgy and hydrometallurgy. In pyrometallurgy, copper and iron sulfides are heated in the presence of oxygen to produce copper and iron oxides, which are then reduced to obtain the metal. Hydrometallurgy involves leaching chalcopyrite with acidic or basic solutions to extract copper and iron .
Industrial Production Methods: Industrial production of chalcopyrite involves mining the ore from deposits, followed by crushing and grinding to liberate the mineral particles. The ore is then concentrated using froth flotation, where chalcopyrite is separated from other minerals. The concentrated chalcopyrite is further processed using pyrometallurgical or hydrometallurgical methods to extract copper and iron .
Chemical Reactions Analysis
Types of Reactions: Chalcopyrite undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Chalcopyrite reacts with oxygen to form copper and iron oxides. For example, heating chalcopyrite in the presence of oxygen produces copper(II) oxide and iron(III) oxide.
Reduction: Chalcopyrite can be reduced using carbon monoxide or hydrogen to produce metallic copper and iron.
Substitution: Chalcopyrite can react with other metal sulfides to form different compounds.
Major Products Formed:
Oxidation: Copper(II) oxide (CuO) and iron(III) oxide (Fe₂O₃).
Reduction: Metallic copper (Cu) and iron (Fe).
Substitution: Copper sulfide (CuS) and zinc iron sulfide (ZnFeS) .
Scientific Research Applications
Chalcopyrite has numerous scientific research applications, including:
Chemistry: Chalcopyrite is used as a source of copper and iron in various chemical reactions and processes. It is also studied for its unique crystal structure and electronic properties.
Biology: Chalcopyrite nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Chalcopyrite-based materials are investigated for their antimicrobial properties and potential use in medical devices.
Mechanism of Action
The mechanism of action of chalcopyrite involves its interaction with various molecular targets and pathways. In biological systems, chalcopyrite nanoparticles can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage. This property is exploited in antimicrobial applications, where chalcopyrite nanoparticles can kill bacteria by inducing oxidative stress .
In industrial processes, chalcopyrite undergoes redox reactions to produce copper and iron. The copper ions in chalcopyrite can participate in electron transfer reactions, making it a valuable material for catalytic applications .
Comparison with Similar Compounds
Sulfane Sulfur vs. Hydrogen Sulfide (H₂S)
Key Findings :
Copper-Sulfane Complexes vs. Iron-Sulfur Clusters
Key Findings :
- In CO dehydrogenase, sulfane sulfur stabilizes copper, while iron-sulfur clusters mediate electron transfer .
- Both systems rely on sulfane sulfur for metal coordination but differ in redox mechanisms .
Sulfane Sulfur vs. Glutathione (GSH)
Key Findings :
- Sulfane sulfur compounds (e.g., garlic-derived polysulfides) induce apoptosis in cancer cells, while GSH often promotes survival .
Data Tables
Table 1. Sulfane Sulfur Content in Enzymes
Table 2. Antioxidant Capacity in Rat Organs
Treatment | Kidney ROS Reduction (%) | Liver ROS Reduction (%) | Sulfane Sulfur Increase (Kidney) |
---|---|---|---|
BSO + GBR 12909 | 58 ± 5 | 22 ± 3 | 3.2-fold |
GBR 12909 alone | 55 ± 4 | No change | 2.8-fold |
Biological Activity
Copper, iron, and sulfane are essential elements that play significant roles in various biological processes. Their interactions, particularly in the context of iron-sulfur cluster biogenesis and cellular metabolism, have garnered considerable attention in recent research. This article delves into the biological activity of the compound "Copper; Iron; Sulfane," highlighting key findings, case studies, and data from diverse sources.
Overview of Copper and Iron Interactions
Copper and iron are crucial for cellular growth and function. However, excess copper can disrupt iron homeostasis by destabilizing iron-sulfur clusters, which are vital for numerous enzymatic reactions. Studies have shown that copper toxicity primarily affects the assembly of iron-sulfur clusters, leading to impaired metabolic functions in various organisms.
Key Findings on Copper Toxicity
- Anaerobic Conditions : Research indicates that copper exhibits greater toxicity under anaerobic conditions compared to aerobic ones. In Escherichia coli, increased intracellular copper levels inhibit iron-sulfur cluster biogenesis by binding to assembly proteins such as IscA and IscU, disrupting their normal function .
- Iron-Sulfur Cluster Biogenesis : Copper interferes with the formation of iron-sulfur clusters by competing with ferrous iron for binding sites on assembly proteins. This competition leads to a reduction in the availability of functional iron-sulfur proteins, which are critical for energy metabolism and DNA repair .
- Gene Expression Changes : Copper stress has been shown to upregulate genes involved in iron acquisition and sulfur metabolism. For instance, microarray studies revealed that copper excess leads to enhanced expression of Fur-dependent genes associated with iron homeostasis .
Case Study 1: Bacillus subtilis
In a study involving Bacillus subtilis, researchers investigated the effects of copper on iron homeostasis. The results indicated that copper excess destabilizes iron-sulfur cofactors, leading to increased expression of proteins involved in iron acquisition pathways. The study highlighted a feedback mechanism where cells enhance the expression of scaffold proteins to counteract copper-induced stress .
Case Study 2: Escherichia coli Response
Another study focused on E. coli under varying oxygen conditions demonstrated that anaerobic environments exacerbate copper toxicity by promoting higher intracellular copper accumulation. This accumulation was linked to significant inhibition of growth due to impaired iron-sulfur cluster assembly .
Data Table: Effects of Copper on Iron-Sulfur Cluster Biogenesis
Organism | Condition | Copper Concentration | Effect on Iron-Sulfur Clusters |
---|---|---|---|
Escherichia coli | Aerobic | 0.2 mM | Moderate inhibition of cluster assembly |
Escherichia coli | Anaerobic | 0.2 mM | Significant inhibition; higher intracellular copper |
Bacillus subtilis | Aerobic | Varies | Destabilization of cofactors; increased gene expression |
The biological activity of copper, particularly its interaction with iron and sulfane, involves several mechanisms:
- Competitive Inhibition : Copper competes with iron for binding sites on proteins involved in cluster assembly, leading to reduced functionality of essential enzymes.
- Destabilization : Cu(I) ions can destabilize existing iron-sulfur clusters at low concentrations, further impairing metabolic pathways dependent on these cofactors .
- Regulatory Feedback : Cells may respond to copper-induced stress by upregulating genes associated with iron acquisition and sulfur metabolism, attempting to restore balance .
Q & A
Basic Research Questions
Q. How can researchers accurately detect and quantify sulfane sulfur in biological or inorganic systems, and what are the limitations of current methodologies?
- Methodological Answer : Sulfane sulfur detection often employs cyanolysis (reaction with cyanide under basic pH to form thiocyanate, measured via UV absorbance at 460 nm) or reductant-based methods (e.g., DTT reduction to H2S, followed by chromatographic analysis). Fluorescent probes like SSP2 enable non-destructive detection via sulfane sulfur-mediated cyclization . However, cyanolysis may interfere with iron-sulfur clusters, and reductant methods risk incomplete conversion. Cross-validation using multiple techniques (e.g., FeSCN colorimetry and monobromobimane trapping) is advised to address specificity issues .
Q. What strategies are recommended for conducting systematic literature reviews on copper-iron-sulfane interactions in redox biology?
- Methodological Answer : Use multidisciplinary databases (e.g., Web of Science) with Boolean operators (e.g.,
(copper OR iron) AND sulfane sulfur AND redox
) to refine results. Filter for peer-reviewed studies and prioritize journals specializing in bioinorganic chemistry. Keyword expansion (e.g., "labile sulfide," "iron-sulfur clusters") improves coverage. Track citation networks to identify foundational papers and recent advances .
Q. How can researchers differentiate labile iron and copper pools from stable metal complexes in experimental systems?
- Methodological Answer : Utilize micro-scale chelation assays with selective ligands (e.g., bathophenanthroline for Fe2+, neocuproine for Cu+). For sulfane-bound metals, combine acid-labile sulfide quantification (via methylene blue formation) with atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) . Ensure controls for non-specific metal release (e.g., pH shifts, reductants).
Q. What are common pitfalls in interpreting contradictory data on sulfane sulfur’s role in metal homeostasis?
- Methodological Answer : Contradictions often arise from differing detection methods (e.g., overestimation of sulfane sulfur via fluorescent probes in oxidizing environments). Address this by standardizing sample preparation (e.g., anaerobic conditions for sulfane stability) and validating results with orthogonal techniques (e.g., cyanolysis + HPLC). Explicitly report reaction buffers, as Tris or HEPES may chelate metals .
Q. How should researchers design controlled experiments to study copper-iron-sulfane interactions in enzymatic systems?
- Methodological Answer : Include (1) negative controls (e.g., metal-depleted enzymes via EDTA treatment), (2) positive controls (e.g., reconstituted enzymes with defined metal ratios), and (3) environmental controls (e.g., O2 scavengers for anaerobic studies). Use kinetic assays (e.g., stopped-flow spectroscopy) to monitor metal-sulfane binding dynamics. Document metal:protein stoichiometry via AAS or EPR .
Advanced Research Questions
Q. What advanced techniques resolve the spatial distribution of sulfane sulfur in cellular iron-copper networks?
- Methodological Answer : Spatially resolved X-ray fluorescence microscopy (XFM) maps metal distributions, while Raman microspectroscopy identifies sulfane sulfur vibrations (e.g., S–S stretches at 500–550 cm−1). For dynamic tracking, use genetically encoded biosensors (e.g., roGFP2-Orp1) or isotopic labeling (e.g., 34S) coupled with nanoSIMS .
Q. How can researchers characterize transient copper-sulfane intermediates in catalytic cycles?
- Methodological Answer : Employ stopped-flow EPR to capture short-lived radicals or X-ray absorption spectroscopy (XAS) for metal oxidation state analysis. For sulfur speciation, use high-resolution mass spectrometry (HR-MS) with cryogenic trapping. Computational modeling (DFT) predicts intermediate stability and reaction pathways .
Q. What methodologies validate the role of sulfane sulfur in modulating iron-copper antagonism in neurodegenerative models?
- Methodological Answer : Use bimolecular fluorescence complementation (BiFC) to visualize metal-sulfane interactions in live cells. Quantify metal redistribution via synchrotron-based μ-XRF and correlate with sulfane levels (SSP2 fluorescence). Validate in vitro findings with knockout models (e.g., cystathionine γ-lyase-deficient cells) .
Q. How do researchers address artifacts in sulfane sulfur quantification caused by iron-copper redox cycling?
- Methodological Answer : Introduce redox buffers (e.g., titanium(III) citrate) to stabilize sulfur species during extraction. Pre-treat samples with metal chelators (e.g., desferrioxamine for Fe3+) to inhibit Fenton reactions. Cross-validate with HPLC-ESI-MS for species-specific quantification .
Q. What cutting-edge approaches elucidate the cofactor assembly of copper-iron-sulfane clusters in radical SAM enzymes?
- Methodological Answer : Combine in vitro reconstitution assays (e.g., anaerobic Fe/S cluster insertion) with Mössbauer spectroscopy to monitor cluster maturation. Use cryo-EM to resolve structural changes during cofactor binding. Site-directed mutagenesis identifies residues critical for metal-sulfane coordination .
Properties
CAS No. |
1308-56-1 |
---|---|
Molecular Formula |
CuFeH2S |
Molecular Weight |
153.47 g/mol |
IUPAC Name |
copper;iron;sulfane |
InChI |
InChI=1S/Cu.Fe.H2S/h;;1H2 |
InChI Key |
BUGICWZUDIWQRQ-UHFFFAOYSA-N |
SMILES |
S.S.[Fe].[Cu] |
Canonical SMILES |
S.[Fe].[Cu] |
Key on ui other cas no. |
1308-56-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.